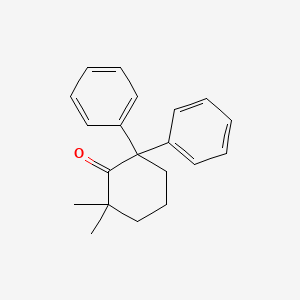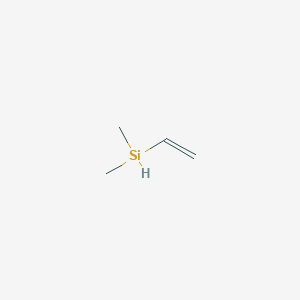
Barbituric acid, 5-(3-oxobutyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Oxobutyl)-1-phenylbarbituric acid: is a barbiturate derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. The addition of the 3-oxobutyl group to the barbituric acid core enhances its chemical reactivity and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-oxobutyl)-1-phenylbarbituric acid typically involves the condensation of 1-phenylbarbituric acid with an appropriate 3-oxobutyl precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include acetic anhydride, sodium hydroxide, and hydrochloric acid.
Industrial Production Methods: Industrial production of 5-(3-oxobutyl)-1-phenylbarbituric acid may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for yield and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(3-Oxobutyl)-1-phenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(3-oxobutyl)-1-phenylbarbituric acid is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a model compound for understanding the interactions of barbiturates with biological targets.
Medicine: While not commonly used as a drug itself, 5-(3-oxobutyl)-1-phenylbarbituric acid can be used in medicinal chemistry research to develop new barbiturate derivatives with improved pharmacological properties.
Industry: In industry, the compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-(3-oxobutyl)-1-phenylbarbituric acid involves its interaction with central nervous system receptors, similar to other barbiturates. It likely acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative or anesthetic effect.
Comparaison Avec Des Composés Similaires
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Another barbiturate used for its hypnotic effects.
Thiopental: A barbiturate used as an anesthetic agent.
Uniqueness: 5-(3-Oxobutyl)-1-phenylbarbituric acid is unique due to the presence of the 3-oxobutyl group, which enhances its chemical reactivity and potential for diverse applications. This structural modification distinguishes it from other barbiturates and may confer unique pharmacological properties.
Propriétés
Numéro CAS |
20942-22-7 |
|---|---|
Formule moléculaire |
C14H14N2O4 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
5-(3-oxobutyl)-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H14N2O4/c1-9(17)7-8-11-12(18)15-14(20)16(13(11)19)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,18,20) |
Clé InChI |
WTMIEMJOWOUDNF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)


![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)

